molecular formula C26H26ClNO6 B11153648 trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B11153648
M. Wt: 483.9 g/mol
InChI Key: GGMIXPCGIQZRRH-UHFFFAOYSA-N
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Description

trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid: is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the chromenyl moiety: This step involves the synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-ol through a cyclization reaction.

    Attachment of the chromenyl moiety to the cyclohexane ring: This is achieved through an esterification reaction where the chromenyl moiety is reacted with trans-4-aminomethylcyclohexanecarboxylic acid.

    Final product formation: The final step involves the acetylation of the amino group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and alkanes are typical products.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: It could potentially bind to specific receptors in biological systems.

Medicine

    Drug Development: The compound’s structure suggests potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chromenyl moiety may play a key role in binding to these targets, while the cyclohexane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of a chromenyl moiety with a cyclohexane ring and a carboxylic acid group makes this compound unique.
  • Its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science highlight its versatility.

Properties

Molecular Formula

C26H26ClNO6

Molecular Weight

483.9 g/mol

IUPAC Name

4-[[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H26ClNO6/c1-15-24(17-6-8-19(27)9-7-17)25(30)21-11-10-20(12-22(21)34-15)33-14-23(29)28-13-16-2-4-18(5-3-16)26(31)32/h6-12,16,18H,2-5,13-14H2,1H3,(H,28,29)(H,31,32)

InChI Key

GGMIXPCGIQZRRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC3CCC(CC3)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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